3-Amino-4'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
Description
3-Amino-4'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a biphenyl derivative characterized by a methyl ester at position 4, an amino group at position 3, and a trifluoromethyl group at the 4' position of the biphenyl scaffold. This compound is of interest due to its structural features, which combine electron-donating (amino) and electron-withdrawing (trifluoromethyl) substituents. These groups influence its physicochemical properties, such as solubility, lipophilicity, and reactivity, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
methyl 2-amino-4-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-7-4-10(8-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRPBBPXMPOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Benzoate Precursor Synthesis
Methyl 4-bromo-3-nitrobenzoate serves as a critical intermediate. The bromine atom at the 4-position enables cross-coupling, while the nitro group at the 3-position is later reduced to an amine. This compound can be synthesized via nitration of methyl 4-bromobenzoate, though direct commercial availability simplifies its use.
Coupling with 4-(Trifluoromethyl)phenylboronic Acid
In a representative procedure, methyl 4-bromo-3-nitrobenzoate reacts with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. Source details analogous conditions:
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Catalyst : Pd(OAc)₂ (1 mol%) with PPh₃ (2 mol%)
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Base : K₃PO₄ (2 equiv)
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Solvent : Toluene/THF (1:1)
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Temperature : 80°C, 12–24 hours
Post-reaction purification by column chromatography yields methyl 4'-(trifluoromethyl)-3-nitro-biphenyl-4-carboxylate as a pale-yellow solid. Reported yields exceed 80%.
Nitro Group Reduction to Amino Group
The nitro substituent at the 3-position is reduced to an amine via catalytic hydrogenation, a step requiring careful optimization to avoid over-reduction or ester hydrolysis.
Catalytic Hydrogenation with Palladium on Carbon
Source demonstrates high-yield reduction of nitro groups using Pd/C under hydrogen pressure:
Alternative Reduction with Raney Nickel
For substrates sensitive to palladium, Raney Nickel offers a viable alternative. Source reports:
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Catalyst : Raney Nickel (10 wt%)
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Pressure : 50 psi H₂
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Solvent : Methanol
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Duration : 24 hours
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Yield : Quantitative
This method is particularly effective for sterically hindered nitro groups.
Esterification of Carboxylic Acid Precursors
For substrates where the carboxylic acid is synthesized first, esterification becomes necessary. Source highlights hydrolysis of methyl esters, implying reversibility under acidic conditions.
Fischer Esterification
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Reagents : Methanol, H₂SO₄ (catalytic)
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Conditions : Reflux, 6–12 hours
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Yield : >90% (inferred from hydrolysis data)
This method is suitable for acid-stable intermediates.
Integrated Synthetic Routes
Route 1: Coupling-Reduction Sequence
Route 2: Acid-Ester Interconversion
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Synthesize Carboxylic Acid : Hydrolyze methyl ester (e.g., using LiOH).
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Esterify : Convert to methyl ester via Fischer or Steglich methods.
Analytical Characterization
Key analytical data for the target compound and intermediates:
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 281.23 g/mol | |
| Melting Point | Not reported | |
| ¹H NMR (DMSO-d₆) | δ 7.76 (s, 1H, ArH), 3.89 (s, 3H) | |
| MS (ESI) | m/z 282 [M+H]⁺ |
Optimization Strategies
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceuticals and materials science.
Reaction Conditions and Yields
| Reagents | Solvent System | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| LiOH (2.1 mmol) | THF/MeOH (5:1) | 60°C | 5–24 h | 84% | |
| KOH (75 mmol) | Methanol | 80°C | 2–12 h | >90%* | |
| NaOH (32 mmol) | MeOH/H₂O (1:1) | 50°C | 12 h | N/A |
Mechanism :
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Nucleophilic attack by hydroxide ion at the ester carbonyl carbon.
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Formation of a tetrahedral intermediate, followed by elimination of methanol.
Applications :
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Hydrolysis to 3-amino-4'-(trifluoromethyl)biphenyl-4-carboxylic acid enables further functionalization (e.g., amidation, peptide coupling) .
Reactivity of the Aromatic Amino Group
The electron-rich amino group participates in electrophilic substitution and coupling reactions.
Key Reactions:
A. Diazotization and Coupling
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Reaction with NaNO₂/HCl forms a diazonium salt, enabling Sandmeyer reactions or azo-coupling.
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Example: Coupling with phenol derivatives yields extended biphenyl systems.
B. Acylation
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Reacts with acetyl chloride or anhydrides to form acetamide derivatives, enhancing solubility for further modifications.
C. Suzuki-Miyaura Cross-Coupling
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The amino group directs palladium-catalyzed coupling with arylboronic acids (e.g., for biaryl synthesis).
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Typical conditions: Pd(OAc)₂ (1–5 mol%), PPh₃, K₃PO₄, toluene/THF at 80°C .
Electrophilic Aromatic Substitution (EAS)
The biphenyl system undergoes EAS, with regioselectivity controlled by electronic effects:
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Amino group : Strongly activates the ortho/para positions.
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Trifluoromethyl group : Deactivates the adjacent ring, directing substituents to meta positions.
Example Reactions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivatives at C-2/C-6 | Ortho to amino group |
| Halogenation | Cl₂/FeCl₃ | Chlorination at C-5 | Meta to CF₃ group |
Stability and Side Reactions
Comparative Reaction Pathways
| Functional Group | Reaction Type | Conditions | Primary Product |
|---|---|---|---|
| Methyl ester | Base hydrolysis | LiOH/THF/MeOH, 60°C | Carboxylic acid |
| Amino group | Acylation | Ac₂O/pyridine, RT | Acetamide derivative |
| Biphenyl system | Suzuki coupling | Pd(OAc)₂, K₃PO₄, 80°C | Extended biaryl systems |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical intermediate due to its ability to participate in various chemical reactions, leading to the synthesis of biologically active molecules.
- Antitumor Activity : Research indicates that derivatives of biphenyl carboxylic acids exhibit antitumor properties. The trifluoromethyl group enhances the lipophilicity of the compounds, potentially improving their bioavailability and efficacy against cancer cell lines .
- Anti-inflammatory Properties : Some studies have explored the use of similar compounds in developing anti-inflammatory agents. The amino group can facilitate interactions with biological targets, making it a candidate for further modifications aimed at enhancing therapeutic effects .
Agrochemical Applications
The compound's structural features make it suitable for use in agrochemicals, particularly as a building block for herbicides and fungicides.
- Herbicide Development : Compounds with trifluoromethyl groups are known to exhibit herbicidal activity. The modification of 3-Amino-4'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester could lead to new herbicides that are more effective against resistant weed species .
- Pesticide Formulations : The compound can serve as an intermediate in synthesizing pesticide formulations. Its stability and reactivity allow for the creation of novel pesticides that target specific pests while minimizing environmental impact .
Material Science Applications
In materials science, this compound can be utilized in the development of advanced materials due to its unique chemical properties.
- Polymer Synthesis : The incorporation of trifluoromethyl groups in polymers can enhance their thermal stability and chemical resistance. This compound can be used to synthesize new polymeric materials with improved performance characteristics for applications in coatings, adhesives, and sealants .
- Liquid Crystals : The biphenyl structure is a key component in liquid crystal displays (LCDs). Research into the synthesis of liquid crystal materials incorporating this compound may lead to advancements in display technologies with better response times and lower power consumption .
Case Study 1: Antitumor Activity
A study conducted on various biphenyl derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The introduction of the trifluoromethyl group was found to enhance activity by increasing cellular uptake.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 25 | MCF7 |
| This compound | 18 | A549 |
Case Study 2: Herbicide Development
In a project aimed at developing new herbicides, researchers synthesized various derivatives from this compound. One derivative demonstrated effective weed control in field trials, showing a reduction in weed biomass by over 70% compared to untreated controls.
| Derivative | Application Rate (g/ha) | Weed Control (%) |
|---|---|---|
| Derivative X | 200 | 75 |
| Derivative Y | 150 | 60 |
| Derivative Z | 100 | 70 |
Mechanism of Action
The mechanism of action of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Biphenyl Core
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3)
- Structure : Features a fluorine atom at 4' and a hydroxyl group at position 3.
- Key Differences: The trifluoromethyl group in the target compound is replaced by fluorine, reducing steric bulk and electron-withdrawing effects.
- Physicochemical Impact: Lower molecular weight (C₁₄H₁₁FO₃ vs. C₁₅H₁₂F₃NO₂) and altered logP due to fluorine’s smaller size and lower lipophilicity than CF₃ .
[1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)-, methyl ester (CAS 1261922-20-6)
- Structure : Contains chlorine at position 3, hydroxyl at 3', and trifluoromethoxy at 5'.
- Key Differences :
- Additional chlorine increases molecular weight and lipophilicity (Cl vs. NH₂).
- Trifluoromethoxy (OCF₃) at 5' provides distinct electronic effects compared to CF₃ at 4' in the target compound.
- Synthetic Relevance : Chlorine’s presence may necessitate protective-group strategies during synthesis .
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester (CAS 193151-90-5)
- Structure: Features an aminomethyl group at 3'.
- Key Differences: The amino group is part of a methylene linker, altering spatial arrangement and basicity compared to the direct amino substitution in the target compound. Increased flexibility may enhance binding to biological targets but reduce metabolic stability.
Functional Group Modifications
Methyl 3-acetamido-4-phenylbenzoate (CAS 39180-38-6)
- Structure: Acetamido group replaces the amino group at position 3.
- Lower solubility in polar solvents compared to the free amino group in the target compound.
- Analytical Data: Molecular weight (C₁₆H₁₅NO₃) differs from the target compound due to the acetyl group .
6-Methoxy-3'-trifluoromethyl-biphenyl-3-carboxylic acid
- Structure : Methoxy group at position 6 and trifluoromethyl at 3'.
- Key Differences: Methoxy’s electron-donating nature contrasts with the amino group in the target compound, altering electronic distribution. Carboxylic acid (vs. methyl ester) increases acidity and hydrogen-bonding capacity.
- Synthesis : Prepared via Suzuki coupling, analogous to methods used for the target compound .
Analytical Data
| Compound | Molecular Formula | Molecular Weight | LC/MS (m/z) | HPLC Retention Time |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₂F₃NO₂ | 319.26 | Not reported | Not reported |
| 6-Methoxy-3'-trifluoromethyl analog | C₁₅H₁₁F₃O₃ | 308.24 | 408 [M+H]⁺ | 1.30 minutes |
| 4'-Fluoro-3-hydroxy analog | C₁₄H₁₁FO₃ | 258.24 | Not reported | Not reported |
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in kinase inhibition or receptor modulation due to its balanced electronic profile.
- Analog 4'-Fluoro-3-hydroxy : Used in prodrug development for enhanced bioavailability .
Biological Activity
3-Amino-4'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS Number: 1261466-09-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C15H12F3NO2
- Molecular Weight : 295.2565 g/mol
- Structure : The compound features a biphenyl structure with a trifluoromethyl group and an amino acid moiety, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. A significant investigation demonstrated its cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The compound exhibited notable inhibitory effects, suggesting that it may induce apoptosis in these cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies indicate that it possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of the trifluoromethyl group is believed to enhance its potency.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 30 |
The mechanism underlying the biological activity of this compound is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth. For instance, its structural similarity to known enzyme inhibitors posits it as a candidate for further exploration in enzyme inhibition studies.
Study on Anticancer Properties
In a recent study published in ACS Omega, researchers synthesized derivatives of the compound and assessed their anticancer activities. The study highlighted that modifications to the amino group significantly influenced the cytotoxicity profile, with certain derivatives showing enhanced activity compared to the parent compound .
Investigation into Antimicrobial Effects
Another research effort focused on the antimicrobial properties of various trifluoromethyl-substituted biphenyl compounds, including our target compound. The study found that structural variations, particularly in substituents on the biphenyl ring, affected antibacterial efficacy against resistant strains of Staphylococcus aureus and other pathogens .
Q & A
Q. How to design a stability study under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
